N,N-Diethyl-4-(2-hydroxyphenyl)benzamide - 356072-33-8

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Catalog Number: EVT-421637
CAS Number: 356072-33-8
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Synthesis Analysis
  • Amide Formation: This likely involves reacting a carboxylic acid derivative (e.g., 4-(2-hydroxyphenyl)benzoic acid) with diethylamine in the presence of a suitable coupling reagent. [, , ]
  • Suzuki Coupling Reactions: This approach could be employed to construct the biaryl motif, connecting the benzamide unit to the 2-hydroxyphenyl ring. []
Molecular Structure Analysis
  • Planarity: The molecule might exhibit some degree of planarity due to the conjugated system involving the benzene rings and the amide group. [, , ]
  • Hydrogen Bonding: The presence of the hydroxyl group on the 2-hydroxyphenyl substituent can participate in intramolecular hydrogen bonding with the carbonyl group of the amide, influencing its conformation and potentially its interactions. [, , , , ]
Applications
  • Ligand in coordination chemistry: These functional groups can coordinate to metal ions, making it a potential building block for metal complexes. [, , , ]
  • Starting material for further synthesis: Its reactive functional groups provide opportunities for modifications, leading to diverse chemical libraries for various applications. [, ]

Compound Description: (+)BW373U86 is another δ-opioid receptor agonist. [] Similar to SNC80, it has shown antidepressant-like effects in the rat forced swim assay, specifically reducing immobility. []

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)

Compound Description: This compound represents a novel class of δ-opioid receptor agonists. [] It exhibits high binding affinity and selectivity for δ-opioid receptors as a full agonist. [] Notably, 6a demonstrates an impressive selectivity profile, with a 4370-fold and 8590-fold selectivity for δ-opioid receptors over μ and κ receptors, respectively. [] Additionally, 6a exhibits greater metabolic stability in rat liver microsome studies compared to SNC80. []

Relevance: 6a shares the core N,N-diethylbenzamide moiety with N,N-Diethyl-4-(2-hydroxyphenyl)benzamide. [] The critical structural difference lies in the substituent at the para position of the benzamide ring. While N,N-Diethyl-4-(2-hydroxyphenyl)benzamide contains a 2-hydroxyphenyl group, 6a possesses a phenylpiperidin-4-ylidenemethyl substituent. [] This structural variation likely influences their respective binding affinities and selectivities towards opioid receptors.

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859)

Compound Description: ADL5859 is a potent, selective, and orally bioavailable δ-opioid receptor agonist. [] It has emerged as a promising candidate for pain treatment and has progressed to clinical trials. []

Compound Description: This compound is a potent δ-opioid receptor agonist developed by AstraZeneca. [] A continuous flow synthesis method for this compound, employing microreactors and in-line IR analysis, has been reported. []

Relevance: This compound shares the N,N-diethylbenzamide core and a closely related 4-(phenylpiperidin-4-ylidenemethyl) substitution pattern with N,N-Diethyl-4-(2-hydroxyphenyl)benzamide and compound 6a. [] The presence of a fluorine atom in the meta position of the phenyl ring differentiates this compound. This modification likely influences its pharmacological properties and serves as a point of investigation for structure-activity relationship studies.

N,N-Diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide (AR-M100390)

Compound Description: AR-M100390 is a δ-opioid receptor agonist that has shown to induce insulin depletion in rats and RINm5F cells. [] This effect is attributed to the specific inhibition of insulin2 mRNA transcription and potentially involves disruption of L-type calcium channels. [] Interestingly, the insulin depletion and hyperglycemia observed were reversible. [] Studies suggest that these effects are not mediated by the δ-opioid receptor, as pretreatment with the δ-opioid antagonist naltrindole or pertussis toxin did not reverse the loss of insulin. []

Relevance: This compound shares the same core structure and substitution pattern at the para position with compound 6a, with both featuring the N,N-diethylbenzamide moiety and the 4-(phenylpiperidin-4-ylidenemethyl) group. [] This structural similarity with N,N-Diethyl-4-(2-hydroxyphenyl)benzamide highlights a common pharmacophore within this group, albeit with distinct pharmacological activities.

N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5747)

Compound Description: ADL5747 is a selective, nonpeptidic δ-opioid receptor agonist identified as a potential analgesic agent. [] This compound exhibits significant potency, being approximately 50-fold more potent than ADL5859 in an animal model of inflammatory pain. [] ADL5747 was chosen as a clinical candidate for pain treatment due to its favorable efficacy, safety, and pharmacokinetic profile. []

Relevance: This compound shares the N,N-diethylbenzamide core with N,N-Diethyl-4-(2-hydroxyphenyl)benzamide and a similar spirocyclic structure with ADL5859. [] The presence of a 3-hydroxy group on the benzamide ring differentiates ADL5747 from ADL5859. This subtle change likely contributes to its increased potency in pain management. []

Properties

CAS Number

356072-33-8

Product Name

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

IUPAC Name

N,N-diethyl-4-(2-hydroxyphenyl)benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3

InChI Key

DQLIAUVULFGXSF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.